(3-(6-Phenylhexyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(6-Phenylhexyl)phenyl)boronic acid” is a boronic acid compound with the CAS Number: 1795440-43-5 . It has a molecular weight of 282.19 . The IUPAC name for this compound is (3-(6-phenylhexyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “(3-(6-Phenylhexyl)phenyl)boronic acid” is 1S/C18H23BO2/c20-19(21)18-14-8-13-17(15-18)12-5-2-1-4-9-16-10-6-3-7-11-16/h3,6-8,10-11,13-15,20-21H,1-2,4-5,9,12H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(3-(6-Phenylhexyl)phenyl)boronic acid”, can react with 1,2-diols through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Physical And Chemical Properties Analysis
“(3-(6-Phenylhexyl)phenyl)boronic acid” is a solid at room temperature . It should be stored in a dry environment at room temperature .Scientific Research Applications
Sensing Applications
Boronic acids, including “(3-(6-Phenylhexyl)phenyl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions. This leads to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . They can be used to label cells or proteins for further study.
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in a variety of research contexts, including the study of protein function and structure.
Separation Technologies
Boronic acids can be used in separation technologies . For example, they can be used in the electrophoresis of glycated molecules.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their ability to interact with various biological molecules makes them useful in the design of new drugs.
Building Materials for Microparticles
Boronic acids can be used as building materials for microparticles for analytical methods .
Controlled Release of Insulin
In polymers, boronic acids have been used for the controlled release of insulin . This could have significant implications for the treatment of diabetes.
Safety and Hazards
“(3-(6-Phenylhexyl)phenyl)boronic acid” is classified as potentially harmful if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing in vapours, mist or gas, and ensuring adequate ventilation .
properties
IUPAC Name |
[3-(6-phenylhexyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO2/c20-19(21)18-14-8-13-17(15-18)12-5-2-1-4-9-16-10-6-3-7-11-16/h3,6-8,10-11,13-15,20-21H,1-2,4-5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKPQIDBPGKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCCCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6-Phenylhexyl)phenyl)boronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.